
4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Bromoethyl)morpholine hydrobromide” is a chemical compound with the CAS Number: 42802-94-8 . It has a molecular weight of 274.98 and its IUPAC name is 4-(2-bromoethyl)morpholine hydrobromide . It is a white to yellow to pink solid at room temperature .
Molecular Structure Analysis
The InChI code for “4-(2-Bromoethyl)morpholine hydrobromide” is 1S/C6H12BrNO.BrH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“4-(2-Bromoethyl)morpholine hydrobromide” is a white to yellow to pink solid . It should be stored at room temperature .
Aplicaciones Científicas De Investigación
Inhibitory Effect on Gastrointestinal Contractile Activity
- The compound's derivative, pinaverium bromide, has been studied for its inhibitory effects on gastrointestinal contractile activity in dogs. This quaternary ammonium derivative showed significant inhibition in the stomach, small, and large bowels during both digestive and interdigestive states, without notable side effects in the circulatory, respiratory, or gastrointestinal systems (Itoh & Takahashi, 1981).
Use in Organic Chemistry Reactions
- The compound plays a role in organic synthesis, such as in palladium-catalyzed aminocarbonylations of aryl bromides. In this process, dimethylformamide acts as a source of carbon monoxide and dimethylamine, with morpholine being one of the good reaction partners. This reaction is particularly useful in small-scale reactions where the direct use of carbon monoxide gas is impractical (Wan, Alterman, Larhed & Hallberg, 2002).
Synthesis of Pharmaceuticals
- The compound has been utilized in the novel synthesis of the anti-coccidial drug halofuginone hydrobromide. The synthesis process, involving multiple reaction steps, indicates the compound's potential in pharmaceutical development and large-scale production (Zhang, Yao & Liu, 2017).
Role in Antioxidant Studies
- Bromophenols, similar to the structure of the compound , have been investigated for their antioxidant activity. These studies have shown that certain bromophenols exhibit potent antioxidant effects, suggesting their potential in medicinal chemistry (Olsen, Hansen, Isaksson & Andersen, 2013).
Application in Anion Exchange Membranes
- Morpholinium-functionalized cross-linked poly(2,6-dimethyl-1,4-phenylene oxide), a derivative of the compound, has been used in anion exchange membranes. This application demonstrates its utility in enhancing conductivity and stability, relevant in fields like energy and material sciences (Gao, Lu, Ma, Yan, Jiang, Wu & He, 2020).
Safety and Hazards
This compound has been classified as having some hazards. It has the signal word “Warning” and the hazard statements H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-(2-bromoethyl)-2,6-dimethylmorpholine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO.BrH/c1-7-5-10(4-3-9)6-8(2)11-7;/h7-8H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKELTJUDLBBJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909306-65-5 |
Source


|
| Record name | 4-(2-bromoethyl)-2,6-dimethylmorpholine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433291.png)
![3-(3,4-Dichlorophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide](/img/structure/B2433293.png)
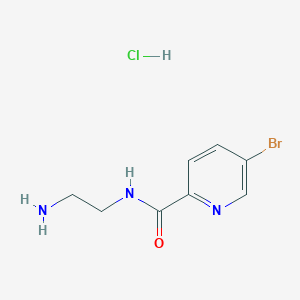
![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433295.png)
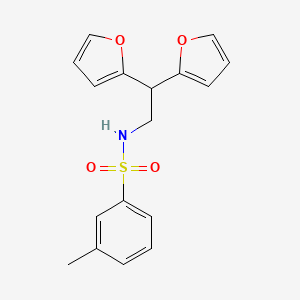
![Methyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2433301.png)
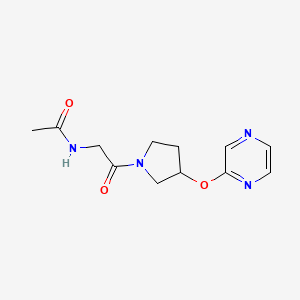
![Tert-butyl 1-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2433304.png)
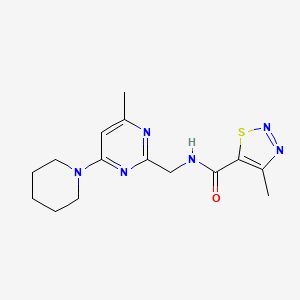
![6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2433307.png)


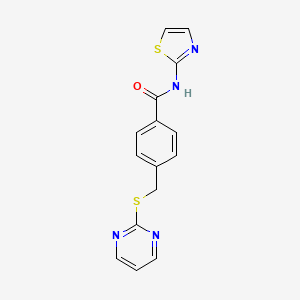
![[1-[2-(Trifluoromethyl)phenyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2433314.png)